molecular formula C10H14O4 B158562 1,2-Bis(2-hydroxyethoxy)benzene CAS No. 10234-40-9

1,2-Bis(2-hydroxyethoxy)benzene

Cat. No. B158562
CAS RN: 10234-40-9
M. Wt: 198.22 g/mol
InChI Key: JWTDCPGVNRBTKT-UHFFFAOYSA-N
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Patent
US05463099

Procedure details

Pyrocatechol [3] (55.0 g, 0.50 mol) was added to a solution (500 mol) of sodium hydroxide (50.5 g, 1.26 mol) in ethanol under purging with nitrogen, and the resultant mixture was refluxed under stirring with a mechanical stirrer for 30 minutes. Ethylene chlorohydrin (96.5 g, 1.20 mol) was dropped into the mixture in 1 hour. After refluxing overnight, the reaction was judged to have been completed. Ethanol was distilled off and chloroform (1.5 l) was added to the residue. The chloroform layer was extracted with an aqueous NaOH solution while the removal of an unreacted matter was confirmed by UV spectroscopy (seven times each with 20 ml of the aqueous NaOH solution for 500 ml of the chloroform layer until no change had been observed in the absorption at around 275 nm in the UV spectrum even when the alkaline aqueous layer turned acidic after the completion of the extraction). Chloroform was distilled off under reduced pressure to obtain the compound [4].
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-].[Na+].[CH2:11](Cl)[CH2:12][OH:13].[CH2:15]([OH:17])[CH3:16]>>[OH:13][CH2:12][CH2:11][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:16][CH2:15][OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
96.5 g
Type
reactant
Smiles
C(CO)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring with a mechanical stirrer for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under purging with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
ADDITION
Type
ADDITION
Details
chloroform (1.5 l) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The chloroform layer was extracted with an aqueous NaOH solution while the removal of an unreacted matter
CUSTOM
Type
CUSTOM
Details
had been observed in the absorption at around 275 nm in the UV spectrum even when the alkaline aqueous layer
EXTRACTION
Type
EXTRACTION
Details
after the completion of the extraction)
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCOC1=C(C=CC=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.